molecular formula C7H14N2O2 B2797180 (S)-2-(2-Methylpiperazin-1-YL)acetic acid CAS No. 1240590-52-6

(S)-2-(2-Methylpiperazin-1-YL)acetic acid

Cat. No.: B2797180
CAS No.: 1240590-52-6
M. Wt: 158.201
InChI Key: HNWNQKQJDHVAPO-LURJTMIESA-N
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Description

(S)-2-(2-Methylpiperazin-1-YL)acetic acid is a chiral compound featuring a piperazine ring substituted with a methyl group and an acetic acid moiety. Piperazine derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methylpiperazin-1-YL)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Methylation: The piperazine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-(2-Methylpiperazin-1-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antihistamine activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (S)-2-(2-Methylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to metal ions, enhancing its ability to interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(2-Methylpiperazin-1-YL)acetic acid is unique due to its specific combination of a chiral center, a piperazine ring, and an acetic acid moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .

Biological Activity

(S)-2-(2-Methylpiperazin-1-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine structure, which contributes to its biological properties. It is classified as an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to metal ions, enhancing its ability to interact with biological macromolecules. This interaction modulates the activity of enzymes or receptors, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anticancer Properties : Studies indicate that it may possess antiproliferative effects against cancer cell lines.
  • Neuromodulatory Effects : It acts as a modulator of neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against several bacterial strains, showing promising results in inhibiting growth. A study reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. One notable investigation assessed its effects on human cancer cell lines such as HCT-116 and MCF-7. The compound induced cell cycle arrest and apoptosis, demonstrating its capability to reduce cell proliferation significantly .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (mM)Mechanism of Action
HCT-1160.132Induction of apoptosis
MCF-70.145Cell cycle arrest in G1 phase
VERO0.150Cytotoxic effects

Study on Antiproliferative Effects

A study focusing on the antiproliferative effects of this compound revealed that treatment led to significant alterations in cell cycle dynamics. Specifically, flow cytometry analysis indicated a notable decrease in the G0/G1 phase population and an increase in S and G2/M phases after treatment with the compound .

Investigation into Neurotransmitter Modulation

Another investigation highlighted the role of this compound as a modulator of neurotransmitter receptors. This study demonstrated that the compound could enhance synaptic transmission by influencing receptor binding affinities .

Applications in Medicinal Chemistry

This compound is utilized in various applications within medicinal chemistry:

  • Drug Development : Its structural characteristics make it a valuable building block for synthesizing new therapeutic agents.
  • Research Applications : It serves as a tool for studying enzyme inhibitors and receptor ligands.

Properties

IUPAC Name

2-[(2S)-2-methylpiperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWNQKQJDHVAPO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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